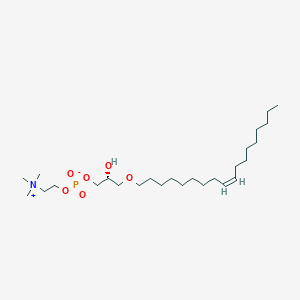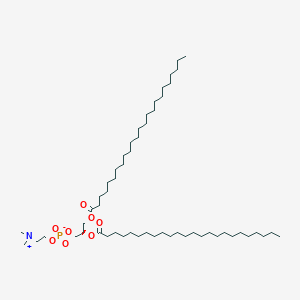
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
概要
説明
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of L-lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions on the lysine molecule. The deuteration enhances the compound’s utility in various scientific applications, particularly in the fields of biochemistry and molecular biology. The molecular formula of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is C6H6D8N2O2·HCl, and it has a molecular weight of approximately 190.70 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms to produce deuterated lysine.
Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.
化学反応の分析
Types of Reactions
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of lysine.
Reduction: Alcohol derivatives of lysine.
Substitution: Various alkylated or acylated lysine derivatives.
科学的研究の応用
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride has numerous applications in scientific research, including:
Biochemistry: Used as a tracer in metabolic studies to investigate protein synthesis and degradation.
Molecular Biology: Employed in mass spectrometry for the quantification of proteins and peptides.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .
類似化合物との比較
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can be compared with other deuterated lysine derivatives, such as:
L-Lysine-4,4,5,5-D4 hydrochloride: Labeled with deuterium at different positions.
L-Lysine-13C6,15N2 hydrochloride: Labeled with carbon-13 and nitrogen-15 isotopes.
DL-Lysine-3,3,4,4,5,5,6,6-D8 dihydrochloride: A racemic mixture of deuterated lysine.
The uniqueness of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride lies in its specific deuterium labeling, which provides distinct advantages in certain analytical and research applications .
特性
IUPAC Name |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-RLIARQKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
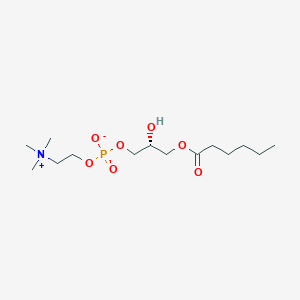

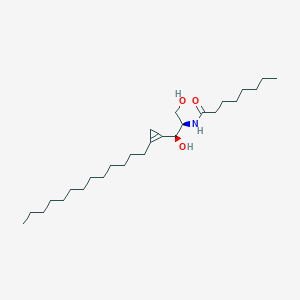



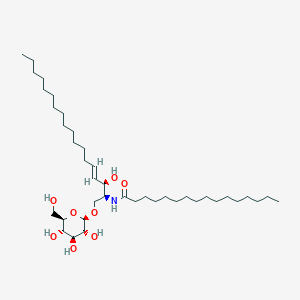

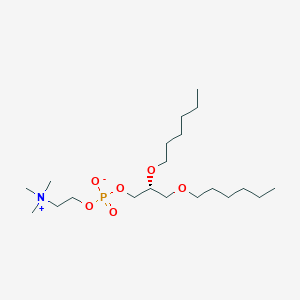
![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
